molecular formula C24H28N4O5S B1228804 N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide

Cat. No. B1228804
M. Wt: 484.6 g/mol
InChI Key: CDRNXJWUVXRPEC-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide is an aromatic amide.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide and its derivatives have been explored as potential radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, such as [11C]4, [11C]5, and [11C]6, have shown promise for PBR imaging in vivo using positron emission tomography (PET), indicating their potential utility in diagnostic imaging and research on various diseases, including those affecting the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Potential in Cardiovascular Research

Research has also been conducted on quinoline derivatives for their potential cardiovascular activity. Derivatives of this compound have been synthesized and observed for their effects on calcium channel antagonists, which can be crucial in cardiovascular research and the development of treatments for related conditions (Gupta & Misra, 2008).

Applications in Antimicrobial and Antitubercular Research

Some novel derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial, antitubercular, and antimalarial activities. Studies have found that certain derivatives exhibit significant activity against pathogenic bacterial strains and Mycobacterium tuberculosis, suggesting their potential application in the development of new antimicrobial and antitubercular agents (Umamatheswari & Sankar, 2017).

Potential in Antitumor Research

There has been considerable interest in the exploration of this compound derivatives as potential antitumor agents. Studies have demonstrated the effectiveness of phenyl-substituted derivatives as DNA-intercalating agents with in vivo antitumor activity, highlighting their potential in cancer therapy and research (Atwell et al., 1989).

Role in Gastric H+/K+-ATPase Inhibition

Synthesis of 4-(phenylamino)quinoline-3-carboxamides, a class of compounds closely related to this compound, has shown potential in inhibiting gastric H+/K+-ATPase. This indicates their possible use in treating conditions related to gastric acid secretion, such as ulcers (Uchida et al., 1995).

properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C24H28N4O5S/c1-3-28(4-2)34(31,32)17-9-10-22(27-11-13-33-14-12-27)21(15-17)26-24(30)19-16-23(29)25-20-8-6-5-7-18(19)20/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

CDRNXJWUVXRPEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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